{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine
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Overview
Description
{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine is an organic compound that features a phenyl ring substituted with a chloro and fluoro group, connected to a phenoxy group, and further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine typically involves a multi-step process. One common method includes the following steps:
Formation of the phenoxy intermediate: The reaction between 3-chloro-4-fluorophenol and a suitable phenyl halide under basic conditions to form the phenoxy intermediate.
Substitution reaction: The phenoxy intermediate undergoes a nucleophilic substitution reaction with a methylamine source, such as methylamine hydrochloride, in the presence of a base like sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The phenoxy and methylamine groups contribute to the overall stability and solubility of the compound, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
{[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine: This compound has an additional chloro group on the phenyl ring, which may alter its chemical and biological properties.
{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(ethyl)amine: The ethylamine group instead of the methylamine group can affect the compound’s reactivity and interactions.
Uniqueness
{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(3-chloro-4-fluorophenoxy)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-17-9-10-4-2-3-5-14(10)18-11-6-7-13(16)12(15)8-11/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSJHNAKKOFQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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